N-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}phenyl)acetamide
Description
N-(4-{[3-(Trifluoromethyl)phenyl]sulfonyl}phenyl)acetamide is a sulfonamide-derived acetamide featuring a trifluoromethyl (-CF₃) substituent at the 3-position of the distal phenyl ring. The trifluoromethyl group confers unique electronic and steric properties, influencing solubility, metabolic stability, and target binding.
Properties
IUPAC Name |
N-[4-[3-(trifluoromethyl)phenyl]sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO3S/c1-10(20)19-12-5-7-13(8-6-12)23(21,22)14-4-2-3-11(9-14)15(16,17)18/h2-9H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKVQHBESBJLFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}phenyl)acetamide typically involves the reaction of 3-(trifluoromethyl)benzenesulfonyl chloride with 4-aminophenylacetamide. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
N-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}phenyl)acetamide has garnered attention for its potential as a pharmaceutical agent:
- Antimicrobial Activity : Studies have indicated that compounds with sulfonamide groups can exhibit significant antimicrobial properties. Research has focused on the efficacy of this compound against various bacterial strains, suggesting it may serve as a lead compound for developing new antibiotics .
- Anticancer Properties : Initial investigations into the compound's structure-activity relationship (SAR) have shown promise in targeting specific cancer cell lines. The trifluoromethyl group is believed to enhance binding affinity to certain receptors involved in cancer proliferation pathways.
Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit enzymes that play critical roles in metabolic pathways:
- Glucokinase Activation : Similar compounds have been studied for their role as glucokinase activators, which are beneficial in managing diabetes and metabolic syndrome. The sulfonamide moiety may enhance the binding affinity to glucokinase, thus influencing glucose metabolism positively .
Material Science
In addition to biological applications, this compound has potential uses in material science:
- Polymer Chemistry : The compound can act as an intermediate in synthesizing functional polymers with specific properties. Its unique chemical structure allows it to participate in reactions that form novel polymeric materials with enhanced thermal and mechanical properties.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal explored the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited significant inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antimicrobial agent.
Case Study 2: Anticancer Activity
In another study, researchers synthesized derivatives of this compound and evaluated their anticancer properties using various cancer cell lines. The results showed that some derivatives had enhanced cytotoxic effects compared to standard chemotherapeutic agents, indicating a promising avenue for further development in cancer therapeutics.
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial and anticancer properties | Significant efficacy against bacterial strains; promising anticancer activity |
| Enzyme Inhibition | Potential glucokinase activator | Enhances glucose metabolism; beneficial for diabetes management |
| Material Science | Intermediate for functional polymers | Development of polymers with improved properties |
Mechanism of Action
The mechanism of action of N-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, leading to inhibition or modulation of their activity. The sulfonyl and acetamide groups contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The trifluoromethyl group distinguishes N-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}phenyl)acetamide from closely related compounds. Key comparisons include:
*Calculated based on molecular formula.
- Trifluoromethyl vs.
- Sulfonamide vs. Thioether : The sulfonyl group in the main compound enhances hydrophilicity, whereas the thioether in ’s derivative may reduce solubility but improve membrane permeability .
Pharmacological Activities
While direct data for the main compound are unavailable, structural analogs demonstrate diverse activities:
- N-[4-(4-Methylpiperazinyl)sulfonylphenyl]acetamide (Compound 35) : Exhibits analgesic activity comparable to paracetamol .
- N-(4-(N,N-Diethylsulfamoyl)phenyl)acetamide (Compound 36): Shows anti-hypernociceptive effects in inflammatory pain models .
- N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamide: No explicit activity reported, but its isomer (4-methyl derivative) has been studied for crystallographic properties .
The trifluoromethyl group may enhance binding to hydrophobic enzyme pockets (e.g., cyclooxygenase-2) or improve pharmacokinetic profiles compared to methyl or piperazinyl groups.
Physical and Crystallographic Properties
- Melting Points : ’s derivative melts at 174–176°C ; trifluoromethyl analogs likely exhibit higher melting points due to stronger intermolecular forces.
- Crystal Packing : ’s compound crystallizes in an orthorhombic system (Pca21), while its 4-methyl isomer adopts a triclinic system (P-1). The CF₃ group in the main compound may further distort molecular geometry, affecting crystal lattice stability .
Biological Activity
N-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}phenyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
Research indicates that the biological activity of this compound is primarily attributed to its interactions with various biological targets, particularly in cancer therapy and antimicrobial activity. The trifluoromethyl substitution enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds with similar structures. For instance:
- In Vitro Studies : A derivative of this compound exhibited significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin .
- Mechanism : The anticancer effects are thought to be mediated through the induction of apoptosis via caspase activation pathways. Specifically, compounds with trifluoromethyl groups have shown enhanced pro-apoptotic activity by promoting cell cycle arrest and inhibiting tumor growth .
Antimicrobial Activity
This compound also demonstrates antimicrobial properties:
- Bacterial Inhibition : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that it can inhibit bacterial growth at low concentrations, suggesting a strong bactericidal effect .
- Mechanism : The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with protein synthesis pathways, leading to cell death .
Case Studies
- Cytotoxicity Against Cancer Cells :
-
Antimicrobial Efficacy :
- In another investigation, the compound was assessed for its antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results demonstrated promising antibacterial effects with MIC values lower than those of traditional antibiotics such as ciprofloxacin, highlighting its potential as an alternative treatment option for resistant bacterial strains .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Key Features |
|---|---|---|
| N-(4-{[3-(trifluoromethyl)phenyl]piperazin-1-yl}phenyl)acetamide | Structure | Exhibits enhanced receptor binding affinity due to piperazine ring. |
| N-(4-{[4-chlorophenyl]piperazin-1-yl}phenyl)acetamide | Structure | Displays significant neuropharmacological effects. |
| N-(4-{[2-methylphenyl]piperazin-1-yl}phenyl)acetamide | Structure | Modifications lead to varied receptor interactions and biological activities. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
